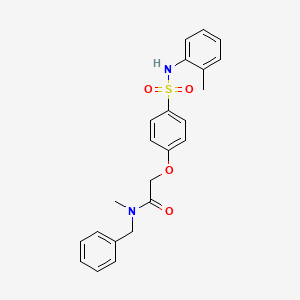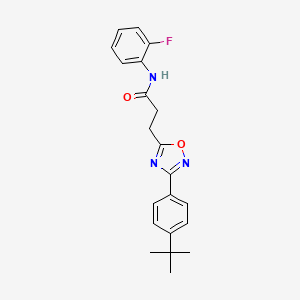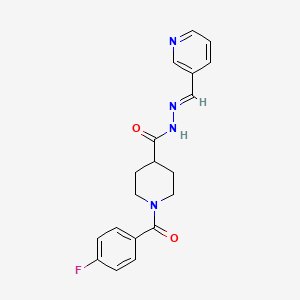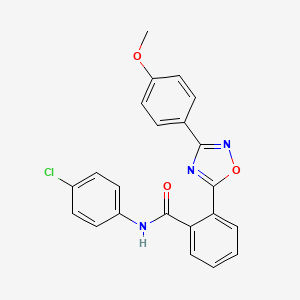
N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as BMS-191011, is a synthetic compound that belongs to the sulfonamide class of drugs. It was first synthesized by Bristol-Myers Squibb in the early 2000s as a potential treatment for cardiovascular diseases, specifically hypertension. The compound has since been studied for its potential applications in other areas of medicine, including cancer research.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide disrupts the pH balance in the tumor, leading to apoptosis.
Biochemical and Physiological Effects
N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to decrease the expression of genes involved in cell proliferation and survival, while increasing the expression of genes involved in apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is that it has shown activity against a wide range of cancer cell lines, making it a potentially useful tool for studying different types of cancer. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new analogs of the compound with improved activity and selectivity. Another area of interest is the use of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of medicine.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves several steps, starting with the reaction of o-tolylsulfonyl chloride with 4-hydroxyphenylacetic acid to form an ester intermediate. This intermediate is then reacted with N-benzyl-N-methylamine to form the final product, N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. The synthesis process has been optimized over the years to improve yield and purity.
Scientific Research Applications
N-benzyl-N-methyl-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been studied extensively for its potential applications in cancer research. Research has shown that the compound has anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
properties
IUPAC Name |
N-benzyl-N-methyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-6-7-11-22(18)24-30(27,28)21-14-12-20(13-15-21)29-17-23(26)25(2)16-19-9-4-3-5-10-19/h3-15,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNPKCMIAKPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)


![3-[4-(Propylsulfamoyl)phenyl]propanamide](/img/structure/B7689132.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)




![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)